2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid
CAS No.: 209808-51-5
Cat. No.: VC1875586
Molecular Formula: C27H27NO4
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid - 209808-51-5](/images/structure/VC1875586.png)
Specification
CAS No. | 209808-51-5 |
---|---|
Molecular Formula | C27H27NO4 |
Molecular Weight | 429.5 g/mol |
IUPAC Name | 2-[2-[2-(4-phenoxy-2-propylphenoxy)ethyl]-1H-indol-5-yl]acetic acid |
Standard InChI | InChI=1S/C27H27NO4/c1-2-6-20-18-24(32-23-7-4-3-5-8-23)10-12-26(20)31-14-13-22-17-21-15-19(16-27(29)30)9-11-25(21)28-22/h3-5,7-12,15,17-18,28H,2,6,13-14,16H2,1H3,(H,29,30) |
Standard InChI Key | DFFOSEJNFZUOSK-UHFFFAOYSA-N |
SMILES | CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCC3=CC4=C(N3)C=CC(=C4)CC(=O)O |
Canonical SMILES | CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCC3=CC4=C(N3)C=CC(=C4)CC(=O)O |
Introduction
Chemical Identity and Basic Information
2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid is characterized by a distinct chemical identity with several registered identifiers in chemical databases. This compound is officially cataloged under CAS number 209808-51-5, which serves as its unique identifier in chemical registries worldwide . The molecule possesses the molecular formula C27H27NO4, indicating its composition of 27 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . This complex organic compound has a calculated molecular weight of 429.5 g/mol, which is consistent across chemical databases with minor variations in precision (some sources list it as 429.50758 g/mol) . The compound's systematic IUPAC name is 2-[2-[2-(4-phenoxy-2-propylphenoxy)ethyl]-1H-indol-5-yl]acetic acid, which precisely describes its structural composition and arrangement.
In chemical information systems, the compound is also identified through standardized notation systems designed for computational chemistry and database searching. Its Standard InChI (International Chemical Identifier) is InChI=1S/C27H27NO4/c1-2-6-20-18-24(32-23-7-4-3-5-8-23)10-12-26(20)31-14-13-22-17-21-15-19(16-27(29)30)9-11-25(21)28-22/h3-5,7-12,15,17-18,28H,2,6,13-14,16H2,1H3,(H,29,30), which provides a string-based representation of its structure. For simplified computational applications, the compound's Standard InChIKey is DFFOSEJNFZUOSK-UHFFFAOYSA-N, and its canonical SMILES notation is CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCC3=CC4=C(N3)C=CC(=C4)CC(=O)O . These identifiers facilitate accurate identification and cross-referencing of the compound across different chemical databases and research platforms.
Structural Characteristics and Physical Properties
The molecular structure of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid is characterized by several key structural features that contribute to its biological activity and chemical behavior. At its core, the compound contains an indole ring system, which consists of a benzene ring fused to a pyrrole ring. This heterocyclic structure is a common motif in many biologically active compounds. The indole core bears an acetic acid substituent at the 5-position, providing a carboxylic acid functional group that can participate in hydrogen bonding and acid-base interactions within biological systems. At the 2-position of the indole, there is an ethyl linker connected to a complex phenoxy group, which in turn contains additional phenoxy and propyl substituents, creating an elaborate branched structure.
The structure-property relationships of this compound are particularly relevant to its biological activity. The indole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and van der Waals interactions. The acetic acid moiety provides a site for potential interaction with protein targets through ionic or hydrogen bonding. The extended phenoxy-containing side chain likely contributes to the compound's ability to fit into specific binding pockets on target proteins, potentially including those involved in apoptotic pathways.
Biological Activity and Mechanism of Action
The biological activity of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid centers predominantly on its effects on cellular processes related to cancer development and progression. Research has demonstrated that this compound exhibits significant activity in modulating cell proliferation and apoptosis (programmed cell death), particularly in cancer cell lines. Specifically, studies have shown that the compound can induce apoptosis in squamous cell carcinoma cells in vitro, suggesting potential applications in the treatment of this type of cancer. The ability to induce controlled cell death in cancer cells is a highly desirable property for potential anticancer agents, as it may allow for selective targeting of malignant cells while potentially sparing normal tissues.
The mechanism of action through which 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid exerts its pro-apoptotic effects appears to involve the activation of caspase 3, a crucial enzyme in the apoptotic pathway. Caspases are proteases that play essential roles in the execution phase of apoptosis, cleaving various cellular substrates and ultimately leading to the characteristic morphological changes associated with programmed cell death. By activating caspase 3, this compound may trigger a cascade of events that culminates in apoptosis of cancer cells, potentially through both intrinsic and extrinsic apoptotic pathways. This mechanism is particularly significant because dysregulation of apoptosis is a hallmark of cancer, and compounds that can restore normal apoptotic processes have substantial therapeutic potential.
Furthermore, one of the most promising aspects of this compound's biological activity is its demonstrated synergistic effects when combined with other anticancer agents, such as p-nitrophenyl phosphate. This synergism suggests that 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid may enhance the efficacy of existing cancer treatments, potentially allowing for lower doses of individual drugs and reduced side effects. The molecular basis for these synergistic interactions likely involves complementary mechanisms of action, where each compound affects different but converging cellular pathways involved in cancer cell survival and proliferation. This multi-target approach is increasingly recognized as a valuable strategy in cancer therapy, as it may help to overcome the resistance mechanisms that often develop with single-agent treatments.
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